molecular formula C12H24N2 B13287244 1-methyl-N-(3-methylcyclohexyl)pyrrolidin-3-amine

1-methyl-N-(3-methylcyclohexyl)pyrrolidin-3-amine

Cat. No.: B13287244
M. Wt: 196.33 g/mol
InChI Key: KDARILKINJYNQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-N-(3-methylcyclohexyl)pyrrolidin-3-amine is a chemical compound characterized by its unique structure, which includes a pyrrolidine ring substituted with a methyl group and a cyclohexyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-methyl-N-(3-methylcyclohexyl)pyrrolidin-3-amine typically involves the reaction of 3-methylcyclohexylamine with 1-methylpyrrolidin-3-one under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as anhydrous ethanol, at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include purification steps such as distillation or recrystallization to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-N-(3-methylcyclohexyl)pyrrolidin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

1-Methyl-N-(3-methylcyclohexyl)pyrrolidin-3-amine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various conditions.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 1-methyl-N-(3-methylcyclohexyl)pyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

    Pyrrolidine: A simpler analog with a similar ring structure but without the cyclohexyl substitution.

    N-methylpyrrolidine: Similar in structure but lacks the cyclohexyl group.

    Cyclohexylamine: Contains the cyclohexyl group but lacks the pyrrolidine ring.

Uniqueness: 1-Methyl-N-(3-methylcyclohexyl)pyrrolidin-3-amine is unique due to the combination of the pyrrolidine ring and the cyclohexyl group, which imparts distinct chemical and biological properties. This combination allows for specific interactions with molecular targets that are not possible with simpler analogs.

Properties

Molecular Formula

C12H24N2

Molecular Weight

196.33 g/mol

IUPAC Name

1-methyl-N-(3-methylcyclohexyl)pyrrolidin-3-amine

InChI

InChI=1S/C12H24N2/c1-10-4-3-5-11(8-10)13-12-6-7-14(2)9-12/h10-13H,3-9H2,1-2H3

InChI Key

KDARILKINJYNQU-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC(C1)NC2CCN(C2)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.